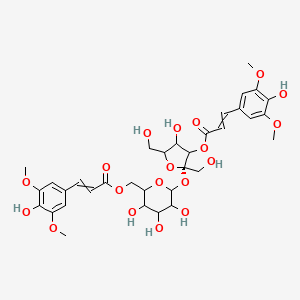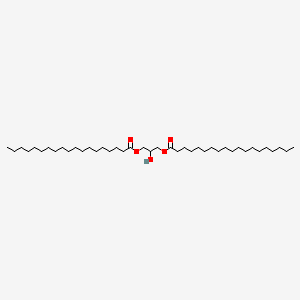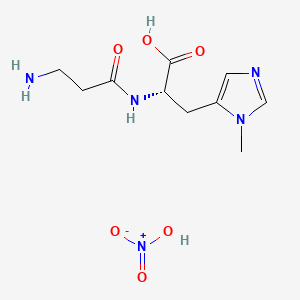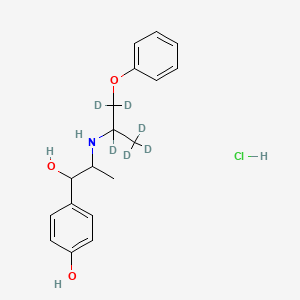![molecular formula C8H9NaO5 B10799252 Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)
Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate, also known as Sodium Demethylcantharidate, is an organic compound with the molecular formula C8H11NaO5. This compound is a white crystalline powder that is soluble in water and alcohols. It is derived from the oxidation of cantharidin, a natural toxin produced by blister beetles.
Métodos De Preparación
The synthesis of Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate typically involves the oxidation of cantharidin. The process begins with the reaction of cantharidin with a sodium solution, resulting in the formation of Sodium Demethylcantharidate . Industrial production methods often utilize the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to create the 7-oxabicyclo[2.2.1]heptane framework . This framework is then further modified to produce the desired compound.
Análisis De Reacciones Químicas
Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethereal bridge.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting specific enzymes and disrupting cellular processes. For example, it can inhibit protein phosphatases, leading to the modulation of signal transduction pathways . This inhibition can result in various biological effects, including anti-cancer and anti-inflammatory activities.
Comparación Con Compuestos Similares
Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific structure and properties. Similar compounds include:
Cantharidin: The parent compound from which Sodium Demethylcantharidate is derived.
Norcantharidin: Another synthetic analogue of cantharidin with similar biological activities.
7-Oxabicyclo[2.2.1]heptane derivatives: Various derivatives of the 7-oxabicyclo[2.2.1]heptane framework that exhibit different chemical and biological properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C8H9NaO5 |
|---|---|
Peso molecular |
208.14 g/mol |
Nombre IUPAC |
sodium;3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C8H10O5.Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);/q;+1/p-1 |
Clave InChI |
KZPNUWRDSBFEFS-UHFFFAOYSA-M |
SMILES canónico |
C1CC2C(C(C1O2)C(=O)O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799171.png)

![trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B10799184.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10799201.png)
![5-ethyl-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10799210.png)
![[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799217.png)

![7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799232.png)





![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)
